Cas no 1698983-04-8 (tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate)

Tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized piperidine scaffold. The presence of both an iodomethyl group and a tetrahydropyranylmethoxy moiety enhances its utility in cross-coupling reactions and further derivatization. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is well-suited for constructing complex pharmacophores or modifying bioactive molecules, offering precise control over structural modifications. Its well-defined reactivity profile makes it a reliable choice for medicinal chemistry and drug discovery applications, where high-purity intermediates are critical.
tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate structure
1698983-04-8 structure
Product name:tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate
CAS No:1698983-04-8
MF:C17H30INO4
MW:439.328877925873
CID:6578404
PubChem ID:104969690

tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate
    • 1698983-04-8
    • tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
    • EN300-1136008
    • Inchi: 1S/C17H30INO4/c1-16(2,3)23-15(20)19-8-6-17(13-18,7-9-19)22-12-14-4-10-21-11-5-14/h14H,4-13H2,1-3H3
    • InChI Key: PUIZYQPVIJUEGQ-UHFFFAOYSA-N
    • SMILES: ICC1(CCN(C(=O)OC(C)(C)C)CC1)OCC1CCOCC1

Computed Properties

  • Exact Mass: 439.12196g/mol
  • Monoisotopic Mass: 439.12196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48Ų

tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1136008-1g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
1g
$1200.0 2023-10-26
Enamine
EN300-1136008-0.1g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1136008-0.5g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
0.5g
$1152.0 2023-10-26
Enamine
EN300-1136008-1.0g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8
1g
$1785.0 2023-05-23
Enamine
EN300-1136008-5g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
5g
$3479.0 2023-10-26
Enamine
EN300-1136008-5.0g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8
5g
$5179.0 2023-05-23
Enamine
EN300-1136008-0.25g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1136008-0.05g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
0.05g
$1008.0 2023-10-26
Enamine
EN300-1136008-10.0g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8
10g
$7681.0 2023-05-23
Enamine
EN300-1136008-2.5g
tert-butyl 4-(iodomethyl)-4-[(oxan-4-yl)methoxy]piperidine-1-carboxylate
1698983-04-8 95%
2.5g
$2351.0 2023-10-26

Additional information on tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate

Research Brief on tert-Butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate (CAS: 1698983-04-8)

The compound tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate (CAS: 1698983-04-8) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this compound as a versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The presence of the iodomethyl group and the tetrahydropyran (oxan-4-yl) moiety makes it a valuable building block for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate as a key intermediate in the synthesis of novel PI3K inhibitors. The study demonstrated that the compound's structural features facilitated efficient coupling reactions, leading to the development of potent inhibitors with improved selectivity profiles. The findings underscore the compound's utility in targeting phosphoinositide 3-kinase (PI3K) pathways, which are implicated in cancer and inflammatory diseases.

Another significant application of this compound was reported in a 2022 paper in Bioorganic & Medicinal Chemistry Letters, where it served as a precursor for the synthesis of allosteric modulators of G-protein-coupled receptors (GPCRs). The researchers noted that the compound's unique stereochemistry and functional groups allowed for precise modifications, resulting in ligands with enhanced binding affinity and metabolic stability. This work highlights the compound's potential in the design of next-generation GPCR-targeted therapies.

From a synthetic chemistry perspective, tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate has been employed in palladium-catalyzed cross-coupling reactions, as described in a 2023 ACS Catalysis article. The study emphasized the compound's compatibility with various catalytic systems, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. Such advancements are critical for accelerating the discovery of novel bioactive molecules.

Despite its promising applications, challenges remain in the large-scale production and purification of this compound. A 2023 review in Organic Process Research & Development discussed optimization strategies for its synthesis, including the use of flow chemistry and green solvents to improve yield and reduce environmental impact. These efforts are essential for ensuring the compound's accessibility to the broader research community.

In conclusion, tert-butyl 4-(iodomethyl)-4-(oxan-4-yl)methoxypiperidine-1-carboxylate (CAS: 1698983-04-8) represents a valuable tool in medicinal chemistry, with demonstrated utility in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. Ongoing research aims to further explore its applications and optimize its synthetic routes, paving the way for its integration into drug discovery pipelines.

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